Cas no 476482-01-6 (<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione)

7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a brominated purine derivative featuring a benzo[d]thiazole-thioethyl substituent. This compound is of interest due to its unique structural framework, combining a purine core with a thiazole-based side chain, which may confer specific reactivity or binding properties. The presence of the bromo group enhances its potential as an intermediate in synthetic chemistry, particularly in nucleophilic substitution or cross-coupling reactions. Its rigid heterocyclic system could also be explored for applications in medicinal chemistry or materials science. The compound's well-defined molecular structure allows for precise modifications, making it a valuable candidate for research in targeted chemical synthesis.
<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione structure
476482-01-6 structure
Product name:<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione
CAS No:476482-01-6
MF:C16H14BrN5O2S2
MW:452.348659038544
CID:3049743
PubChem ID:1387152

<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione Chemical and Physical Properties

Names and Identifiers

    • <br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione
    • 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
    • 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione
    • Z223847174
    • CS-0327210
    • 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • UPCMLD0ENAT5734749:001
    • 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 476482-01-6
    • STL336993
    • 7-(2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl)-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 648-579-4
    • CCG-354078
    • 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • AKOS001298161
    • Inchi: InChI=1S/C16H14BrN5O2S2/c1-20-12-11(13(23)21(2)16(20)24)22(14(17)19-12)7-8-25-15-18-9-5-3-4-6-10(9)26-15/h3-6H,7-8H2,1-2H3
    • InChI Key: ZFSUVSHTEIIOHK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 450.97723Da
  • Monoisotopic Mass: 450.97723Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 3.5

<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM268114-5g
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
476482-01-6 95%
5g
$*** 2023-05-30
Chemenu
CM268114-10g
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
476482-01-6 95%
10g
$1206 2021-08-18
Chemenu
CM268114-5g
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
476482-01-6 95%
5g
$856 2021-08-18
Chemenu
CM268114-1g
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
476482-01-6 95%
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397880-50mg
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
476482-01-6 98%
50mg
¥2486.00 2024-05-12
Chemenu
CM268114-10g
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
476482-01-6 95%
10g
$*** 2023-05-30
Chemenu
CM268114-1g
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
476482-01-6 95%
1g
$346 2021-08-18

<br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione Related Literature

Additional information on <br>7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione

Introduction to 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS No. 476482-01-6)

7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, with the CAS number 476482-01-6, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of purine derivatives and is characterized by its unique structural features, including a bromo substituent at the 8-position and a benzo[d]thiazolylthio group attached to an ethyl chain at the 7-position. These structural elements contribute to its potential therapeutic applications and biological activities.

The chemical structure of 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is highly intricate and has been the subject of numerous studies aimed at elucidating its properties and potential uses. The compound's molecular formula is C19H18BrN5O2S2, with a molecular weight of approximately 490.45 g/mol. Its complex structure suggests a range of possible interactions with biological targets, making it a promising candidate for drug development.

In recent years, significant advancements have been made in understanding the biological activities of purine derivatives. 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents.

The mechanism of action of 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not yet fully understood but is believed to involve multiple pathways. One key mechanism is its ability to inhibit DNA polymerases and topoisomerases, which are essential enzymes for DNA replication and repair. By disrupting these processes, the compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells.

Beyond its anticancer properties, 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has also shown promise in other therapeutic areas. For instance, it has been studied for its anti-inflammatory effects and potential use in treating inflammatory diseases such as rheumatoid arthritis. The compound's ability to modulate inflammatory cytokines and inhibit pro-inflammatory signaling pathways makes it a valuable candidate for further investigation.

The synthesis of 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves a series of well-defined chemical reactions that require precise control over reaction conditions and purification steps. The synthesis typically starts with the formation of the benzo[d]thiazolylthio group on an ethyl chain, followed by coupling with a purine scaffold containing the bromo substituent. The final steps involve the introduction of methyl groups at specific positions to achieve the desired structure.

In terms of pharmacokinetics and pharmacodynamics, preliminary studies have indicated that 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H ,7H)-dione exhibits favorable properties for drug development. It shows good solubility in both aqueous and organic solvents, which facilitates its administration and absorption in vivo. Additionally, the compound has demonstrated low toxicity in preclinical models, suggesting a favorable safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2 ,6(3H ,7H)-dione in human subjects. These trials are designed to assess various endpoints such as tumor response rates, progression-free survival, and overall survival in patients with advanced or metastatic cancers. Early results from phase I trials have been promising, with several patients showing significant tumor shrinkage and improved quality of life.

In conclusion, 7-(2-(Benzo[d]thiazol - 2 - yl thio ) ethyl ) - 8 - bromo - 1 , 3 - dimethyl - 1 H - purine - 2 , 6 ( 3 H , 7 H ) - dione (CAS No . 476482 - 01 - 6) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. As more data becomes available from ongoing clinical trials and preclinical studies, it is expected that this compound will play an increasingly important role in the treatment of various diseases.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd